molecular formula C18H24FN3O4S B2553028 N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-28-6

N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2553028
CAS No.: 898415-28-6
M. Wt: 397.47
InChI Key: INKBOMGXEZCUPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is typically synthesized through a series of reactions involving the cyclization of appropriate precursors. The fluorobenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the cyclopropyl group with the piperidine derivative under specific reaction conditions, often involving catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide stands out due to its unique combination of structural features, including the cyclopropyl group and the fluorobenzenesulfonyl moiety.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4S/c19-13-4-8-16(9-5-13)27(25,26)22-12-2-1-3-15(22)10-11-20-17(23)18(24)21-14-6-7-14/h4-5,8-9,14-15H,1-3,6-7,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBOMGXEZCUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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